BenchChemオンラインストアへようこそ!

Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate

Medicinal Chemistry Antiviral Heterocyclic Synthesis

Select this exact β-ketoester to ensure synthetic success. The para-benzyloxyphenyl group provides unique electronic/steric properties critical for regioselective cyclocondensations & metal-catalyzed couplings. The benzyl ether enables orthogonal hydrogenolysis deprotection unavailable with other protecting groups. Documented >50% yield in antiviral pyrimidinone synthesis. Low CYP3A4 inhibition (IC50=75µM) minimizes DDI risk. Favorable LogP 3.40 supports oral bioavailability. Gram-to-kilogram scale available.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 53090-45-2
Cat. No. B3143616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
CAS53090-45-2
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
InChIKeyCAGWWUITCSUUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate (CAS 53090-45-2): Procurement and Selection Guide


Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate (CAS 53090-45-2) is a versatile β-ketoester scaffold [1]. Its core structure features an ethyl ester and a ketone at the 3-position of a propanoate chain, which is attached to a para-benzyloxy substituted phenyl ring. This configuration provides a unique synthetic handle for constructing diverse heterocyclic systems, making it a key intermediate in medicinal chemistry and drug discovery programs [2].

Why Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate Cannot Be Replaced by Generic Analogs


While numerous β-ketoesters exist, substituting Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate with a generic analog is fraught with risk. The specific electronic and steric properties conferred by the 4-benzyloxyphenyl moiety are not interchangeable . These properties directly dictate its reactivity in downstream synthetic steps, such as regioselective cyclocondensations or metal-catalyzed couplings . Furthermore, the benzyl protecting group is strategically labile under specific hydrogenolysis conditions, enabling orthogonal deprotection strategies that are not possible with other O-protecting groups. Using a different, seemingly similar β-ketoester can lead to significantly different reaction outcomes, lower yields, or complete synthetic failure, underscoring the critical need for this exact compound.

Quantitative Evidence for Selecting Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate


Synthetic Utility: Validated Intermediate for Bioactive Pyrimidinones

This compound is not merely a theoretical scaffold; it has been empirically validated as a key intermediate in the synthesis of a specific class of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones, which are known interferon-inducing antiviral agents [1]. Its utility is demonstrated by its conversion to final pyrimidinones in generally >50% overall yield from monoethyl malonate, and its analysis by ¹H NMR confirmed it was of acceptable purity to be used directly in the subsequent condensation step [1].

Medicinal Chemistry Antiviral Heterocyclic Synthesis

Procurement Advantage: Differentiated Commercial Availability and Scalability

This compound is not a commodity; it is a specialized intermediate with differentiated commercial availability. While many generic β-ketoesters are widely stocked, the specific 4-benzyloxyphenyl derivative is offered by a limited number of suppliers, with one vendor (AromSyn) specifically highlighting 'precise customization' and 'flexible production from gram to kilogram scale' as a core advantage . In contrast, many other suppliers of this exact compound do not offer or promote this level of scalable, custom synthesis support.

Chemical Procurement Custom Synthesis Supply Chain

Physicochemical Profile: Quantified LogP for Bioavailability Prediction

Lipophilicity, a key determinant of membrane permeability and oral absorption, is well-defined for this compound. Its calculated partition coefficient (LogP) is 3.40 , which is within the optimal range for drug-like properties (typically 1-5). This contrasts with simpler β-ketoesters lacking the benzyloxy group, which would have significantly lower LogP values and potentially inferior membrane permeability .

ADME Drug-likeness Lipophilicity

Off-Target Liability Profile: Quantified CYP3A4 Interaction

This compound exhibits a measurable but weak interaction with CYP3A4, a major drug-metabolizing enzyme. It has a low affinity for CYP3A4, with a Kd of 1.05E+5 nM (105 µM) and an IC50 of 7.50E+4 nM (75 µM) [1]. In the context of drug discovery, this level of activity is considered negligible and suggests a low risk of CYP3A4-mediated drug-drug interactions.

Drug Metabolism CYP450 Safety Pharmacology

High-Impact Application Scenarios for Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate


Synthesis of Antiviral Pyrimidinone Lead Compounds

As directly evidenced by its use as an intermediate in the synthesis of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones with >50% overall yield, this compound is ideally suited for medicinal chemistry programs targeting viral infections. Researchers can reliably use it to generate libraries of this specific heterocyclic core for structure-activity relationship (SAR) studies [1].

Preclinical Development of Metabolic Disorder Therapeutics

Given its structural similarity to compounds disclosed in patents for treating metabolic disorders such as diabetes and insulin resistance syndrome, this compound serves as a strategic starting material for synthesizing novel analogs for preclinical evaluation in this therapeutic area. Its favorable LogP (3.40) suggests it may possess good oral bioavailability, a key requirement for chronic metabolic disease treatments [1].

Scaffold for ADME Optimization with Low CYP3A4 Liability

For drug discovery projects where a clean CYP profile is critical, this scaffold offers a quantifiable advantage. The documented weak interaction with CYP3A4 (IC50 = 75 µM) indicates a low risk of drug-drug interactions [1]. This allows medicinal chemists to confidently use this β-ketoester as a core building block, focusing optimization efforts on other properties without the immediate concern of CYP3A4-mediated toxicity.

Scalable Synthesis for Lead Optimization and Beyond

Procurement of this compound is strategically advantageous for programs poised for scale-up. The availability from vendors offering custom synthesis from gram to kilogram scales [1] directly addresses the critical need for larger quantities of key intermediates as a project moves from hit-to-lead into lead optimization and IND-enabling studies, ensuring supply chain continuity and minimizing process chemistry rework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.